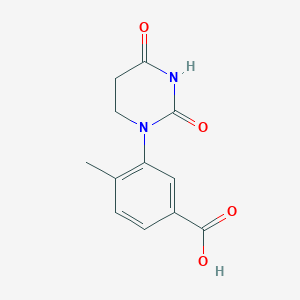

tDHU, acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C12H12N2O4 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC 名称 |

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid |

InChI |

InChI=1S/C12H12N2O4/c1-7-2-3-8(11(16)17)6-9(7)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18) |

InChI 键 |

NXRZIUASGSMTJJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |

产品来源 |

United States |

Foundational & Exploratory

The Role of Dihydrouridine in tRNA Structure: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dihydrouridine (D), a post-transcriptionally modified nucleoside, is one of the most abundant modifications in transfer RNA (tRNA) across bacteria and eukaryotes.[1][2][3][4] Synthesized by the reduction of uridine (B1682114), dihydrouridine introduces significant structural alterations to the tRNA molecule, primarily by increasing its conformational flexibility.[3][4][5][6] This guide provides an in-depth technical overview of the pivotal role of dihydrouridine in tRNA structure and function. It details the biosynthesis of dihydrouridine, its impact on tRNA conformation, and its functional implications in cellular processes such as thermal adaptation and stress response. Furthermore, this document outlines key experimental protocols for the analysis of dihydrouridine and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction: The Significance of Dihydrouridine in tRNA

Transfer RNA molecules are central to protein synthesis and are subject to extensive post-transcriptional modifications that are crucial for their proper folding, stability, and function.[7][8][9] Among the more than 150 known RNA modifications, dihydrouridine is unique due to the saturation of the C5-C6 double bond of the uracil (B121893) ring, resulting in a non-planar, non-aromatic nucleobase.[2] This modification is predominantly found in the "D-loop" of tRNAs, a region named after this modified nucleoside.[2][3][6] The presence of dihydrouridine residues imparts localized flexibility to the tRNA structure, which is thought to be essential for the correct folding of the D-arm and the overall tertiary structure of the tRNA molecule.[3][4][7][10]

Biosynthesis of Dihydrouridine

Dihydrouridine is synthesized from uridine residues within a tRNA molecule by a family of flavin-dependent enzymes known as dihydrouridine synthases (Dus).[2][3][11] These enzymes utilize NADPH as a cofactor to reduce the C5-C6 double bond of uridine.[2][11] The Dus enzyme family exhibits specificity for different uridine positions within the tRNA molecule. For instance, in Saccharomyces cerevisiae, Dus1p, Dus2p, Dus3p, and Dus4p are responsible for dihydrouridine formation at distinct sites.[6]

The catalytic mechanism of Dus enzymes involves a reductive half-reaction where NADPH transfers a hydride to the enzyme-bound flavin mononucleotide (FMN), followed by an oxidative half-reaction where the reduced FMN reduces the target uridine on the tRNA.[2] Structural studies of Dus enzymes in complex with tRNA have revealed that the enzyme recognizes the elbow region of the L-shaped tRNA, pulling the target uridine into the catalytic center for reduction.[3]

Structural Impact of Dihydrouridine on tRNA

The conversion of uridine to dihydrouridine has profound consequences for the local structure of the tRNA molecule. The saturation of the pyrimidine (B1678525) ring disrupts the planarity of the base, which in turn destabilizes the C3'-endo ribose pucker conformation typically associated with A-form helical structures in RNA.[3][4] Instead, dihydrouridine favors the more flexible C2'-endo conformation.[4][10] This increased flexibility is crucial for the proper folding of the D-loop and its interaction with the T-loop, which helps to establish the characteristic L-shaped tertiary structure of tRNA.[2]

An NMR study on a D-arm fragment of tRNAiMet from S. pombe demonstrated that the presence of dihydrouridine is essential for the oligonucleotide to fold into a stable hairpin structure, whereas the unmodified counterpart exists in multiple undefined conformations.[7]

Quantitative Analysis of Dihydrouridine

The quantification of dihydrouridine in tRNA is essential for understanding its abundance and potential regulatory roles. Various methods have been developed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being a widely used and highly sensitive technique.[1][12][13][14]

| Sample Type | Organism | Method | Dihydrouridine Content (residues/tRNA) | Reference |

| tRNASerVGA | Escherichia coli | LC-MS | 2.03 | [1] |

| tRNAThrGGU | Escherichia coli | LC-MS | 2.84 | [1] |

| Unfractionated tRNA | Escherichia coli | LC-MS | 1.4 | [1] |

| 23S rRNA | Escherichia coli | LC-MS | 1.1 | [1] |

Table 1: Quantitative Measurement of Dihydrouridine in RNA from E. coli

| Parameter | Uridine (Up) | Dihydrouridine (Dp) | Reference |

| % C2'-endo at 25°C | 46% | 68% | [4] |

| Keq ([C2'-endo]/[C3'-endo]) at 25°C | 0.85 | 2.08 | [4] |

| ΔH (kcal/mol) for C2'-endo stabilization | - | 1.5 | [4] |

Table 2: Impact of Dihydrouridine on Ribose Conformation

Functional Roles of Dihydrouridine

The structural flexibility imparted by dihydrouridine has several functional implications:

-

tRNA Stability and Folding: Dihydrouridine contributes to the correct folding and stability of the D-arm of tRNA, which is a key element of its tertiary structure.[7]

-

Thermal Adaptation: Psychrophilic (cold-adapted) organisms have been found to have a higher content of dihydrouridine in their tRNAs compared to mesophilic organisms.[2][10] The increased flexibility provided by dihydrouridine may help to maintain tRNA function at low temperatures.[2]

-

Cellular Stress Response: The synthesis of dihydrouridine can be influenced by cellular stress conditions.[5][15][16][17] For example, oxidative stress can affect the activity of dihydrouridine synthases, suggesting a role for this modification in the regulation of translation during stress.[5][15][17]

-

Aminoacylation: While not universally observed for all tRNAs, dihydrouridine modification can enhance the charging of specific tRNA species with their cognate amino acids.[10]

Experimental Protocols

Isolation of tRNA

The purification of tRNA is a prerequisite for its analysis. The following is a generalized protocol for the isolation of total tRNA from bacterial cells.

-

Cell Lysis: Resuspend bacterial cell pellets in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

Phenol (B47542) Extraction: Add an equal volume of buffer-saturated phenol and mix vigorously. Separate the phases by centrifugation. The aqueous phase contains the total RNA.

-

Ethanol (B145695) Precipitation: Precipitate the RNA from the aqueous phase by adding 2.5 volumes of cold absolute ethanol and incubating at -20°C.

-

High Salt Precipitation: To separate tRNA from larger RNA species (rRNA, mRNA), resuspend the RNA pellet in a high-salt buffer and selectively precipitate the high molecular weight RNA. The tRNA remains in the supernatant.

-

Isopropanol Precipitation: Precipitate the tRNA from the supernatant with isopropanol.

-

Quality Control: Assess the purity and integrity of the isolated tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).

Quantification of Dihydrouridine by LC-MS

This protocol outlines the general steps for the quantitative analysis of dihydrouridine in a purified tRNA sample.[12][13][14][][19]

-

Enzymatic Digestion: Digest the purified tRNA (typically a few micrograms) to its constituent nucleosides using a mixture of enzymes such as nuclease P1 and alkaline phosphatase.

-

Stable Isotope Internal Standards: Add known amounts of stable isotope-labeled internal standards for dihydrouridine ([15N2]dihydrouridine) and uridine ([15N2]uridine) to the digested sample for accurate quantification.[1]

-

Reversed-Phase HPLC Separation: Separate the nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) column.

-

Mass Spectrometry Detection: Analyze the eluate by tandem mass spectrometry (MS/MS) using dynamic multiple reaction monitoring (DMRM) to specifically detect and quantify the parent and fragment ions of both the native and isotope-labeled nucleosides.[12][14]

-

Data Analysis: Calculate the amount of dihydrouridine in the original sample by comparing the peak areas of the native nucleoside to its corresponding stable isotope-labeled internal standard.

Structural Analysis by X-ray Crystallography

Determining the high-resolution structure of tRNA provides direct insight into the conformational effects of dihydrouridine.

-

RNA Production: Synthesize the desired tRNA molecule, either through in vitro transcription or by purification from a biological source.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain diffraction-quality crystals of the tRNA.

-

Heavy Atom Derivatization: For de novo structure determination, prepare heavy-atom derivatives of the crystals by soaking them in solutions containing heavy atoms (e.g., lanthanides).[20]

-

X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the tRNA molecule. Refine the model to best fit the experimental data.

Conclusion and Future Perspectives

Dihydrouridine is a fundamental and widespread modification of tRNA that plays a critical role in defining its structure and function. Its unique ability to increase the conformational flexibility of the RNA backbone is essential for the proper folding of the tRNA molecule and its adaptation to different cellular conditions. While significant progress has been made in understanding the biosynthesis and structural impact of dihydrouridine, its precise roles in the fine-tuning of translation and in cellular stress responses are still being actively investigated. The development of novel high-throughput sequencing methods for the detection of dihydrouridine will undoubtedly accelerate research in this area, potentially uncovering new functions for this intriguing RNA modification.[21][22]

References

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular basis of dihydrouridine formation on tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 6. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]

- 7. Contribution of dihydrouridine in folding of the D-arm in tRNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential redox sensitivity of tRNA dihydrouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. grantome.com [grantome.com]

- 17. academic.oup.com [academic.oup.com]

- 19. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 20. doudnalab.org [doudnalab.org]

- 21. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | DPred_3S: identifying dihydrouridine (D) modification on three species epitranscriptome based on multiple sequence-derived features [frontiersin.org]

The Epitranscriptome: A Historical and Technical Guide to Modified Nucleosides in RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology, in its simplest form, describes a linear flow of genetic information from DNA to RNA to protein. However, this view has been significantly expanded by the discovery of a complex layer of regulation at the RNA level, known as the epitranscriptome. This refers to the diverse array of post-transcriptional chemical modifications to RNA nucleosides, which play a pivotal role in regulating every aspect of RNA metabolism, from splicing and nuclear export to stability and translation. With over 170 distinct RNA modifications identified to date, the epitranscriptome represents a vast and dynamic landscape of biological control.[1] This in-depth technical guide provides a comprehensive overview of the discovery and history of modified nucleosides in RNA, detailed experimental protocols for their detection, and a summary of their impact on cellular signaling pathways, with a focus on applications for researchers and professionals in drug development.

I. A Historical Journey: The Discovery of a New Layer of Genetic Information

The story of modified nucleosides began in the mid-20th century, challenging the notion of RNA as a simple messenger. This timeline highlights the key milestones in the discovery of this fascinating field.

Table 1: A Timeline of Key Discoveries in Modified RNA Nucleosides

| Year | Discovery | Key Contributor(s) | Significance |

| 1951 | Discovery of pseudouridine (B1679824) (Ψ), the "fifth nucleoside," in calf liver RNA.[2] | Cohn and Volkin | First identification of a modified nucleoside in RNA, revealing that the composition of RNA is more complex than the four canonical bases.[3] |

| 1970s | Discovery of N6-methyladenosine (m6A) in mRNA. | Multiple researchers | Identification of the most abundant internal modification in eukaryotic mRNA, hinting at a widespread regulatory mechanism. |

| 1993 | Development of a method to map the position of pseudouridine with single-nucleotide resolution using CMC chemistry.[2] | Bakin and Ofengand | Enabled the precise localization of pseudouridine, paving the way for understanding its site-specific functions. |

| 2011 | Discovery of the first RNA demethylase, FTO, which removes m6A. | Chuan He and colleagues | Revealed that RNA methylation is a reversible and dynamic process, akin to DNA and histone modifications. |

| 2012 | Development of m6A-seq (MeRIP-seq), a high-throughput method to map m6A across the transcriptome.[4] | Two independent groups | Enabled the first transcriptome-wide maps of an RNA modification, revolutionizing the study of the epitranscriptome. |

| 2014 | First transcriptome-wide mapping of pseudouridine in mRNA using Pseudo-seq.[5][6] | Multiple research groups | Confirmed the presence of pseudouridine in mRNA and revealed its dynamic regulation.[5][6] |

II. The Landscape of RNA Modifications: Quantitative Insights

The abundance and stoichiometry of modified nucleosides vary significantly across different RNA species and cellular conditions. This quantitative data is crucial for understanding their functional significance.

Table 2: Abundance of Pseudouridine (Ψ) in Human and Mouse mRNA

| Cell Line/Tissue | Number of Ψ Sites Identified | Median Modification Level/Fraction | Key Findings |

| Human Cell Lines (A549, HeLa, HEK293T) | Hundreds of confident sites | 10-40% for most sites, with some exceeding 50%[7] | Ψ sites are distributed in CDS and 3'-UTR and can be cell-line specific or shared.[7] |

| Mouse Tissues (12 different tissues) | Thousands of frequently modified sites | >10% stoichiometry in most tissues, with thousands of highly modified sites (>50%)[7] | Mouse tissues exhibit a much higher abundance of mRNA pseudouridylation compared to cultured cells.[8] |

| Human HEK293T Cells | 2,714 confident Ψ sites | ~10% median modification level[3] | Provides a quantitative landscape of Ψ in the human transcriptome.[3] |

Table 3: Stoichiometry of N6-methyladenosine (m6A) in Mammalian Cells

| Cell Line/Condition | Method | Key Findings on Stoichiometry |

| Mammalian Cells | MAZTER-seq | Most methylated sites exhibit low stoichiometry, often less than 20%.[4] |

| Human Cell Lines (HEK293, HepG2, A549) | m6A-SAC-seq | The majority of m6A sites display considerably different stoichiometries across different cell lines.[9] |

| Human Hematopoietic Stem and Progenitor Cells (HSPCs) | m6A-SAC-seq | m6A stoichiometry is highly dynamic during cell differentiation.[9] |

Table 4: 5-methylcytosine (B146107) (m5C) in Eukaryotic tRNA

| Location in tRNA | Function | Key Enzymes |

| Variable regions and anticodon loops | Stabilizes tRNA secondary structure, regulates codon identification and tRNA aminoacylation.[10] | NSUN2, DNMT2 |

| Cytoplasmic tRNAs | tRNA stability | DNMT2, NSUN2, NSUN6[11] |

| Mitochondrial tRNAs | NSUN2, NSUN3, NSUN4[11] |

III. Experimental Protocols for the Detection and Analysis of Modified Nucleosides

The study of the epitranscriptome relies on a diverse toolkit of experimental techniques. This section provides detailed methodologies for key experiments.

A. Global Analysis of Modified Nucleosides

1. Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This classical method is used for the separation and semi-quantitative analysis of radiolabeled nucleosides.

Methodology:

-

RNA Isolation and Radiolabeling: Isolate total RNA or specific RNA species of interest. The RNA can be radiolabeled in vivo by growing cells in the presence of [³²P]-orthophosphate or in vitro by post-labeling with [γ-³²P]ATP and T4 polynucleotide kinase.

-

RNA Digestion: Digest the radiolabeled RNA to single nucleosides using a mixture of nucleases, such as Nuclease P1 and bacterial alkaline phosphatase.

-

2D-TLC Separation:

-

Spot the digested nucleoside mixture onto a cellulose (B213188) TLC plate.

-

Develop the chromatogram in the first dimension using a solvent system such as isobutyric acid/0.5 M NH₄OH (5:3, v/v).

-

After drying, rotate the plate 90 degrees and develop in the second dimension using a different solvent system, for example, isopropanol/HCl/water (70:15:15, v/v/v).

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the separated radiolabeled nucleosides.

-

Identify the spots by comparing their positions to a standard map of known modified nucleosides.

-

Quantify the radioactivity of each spot using a phosphorimager to determine the relative abundance of each modified nucleoside.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate identification and quantification of a wide range of modified nucleosides.[12][13]

Methodology:

-

RNA Isolation and Purification: Isolate total RNA or purify specific RNA species (e.g., mRNA using oligo(dT) beads). Ensure high purity and integrity of the RNA sample.

-

Enzymatic Hydrolysis:

-

Digest the RNA into single nucleosides using a cocktail of enzymes. A common combination includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to ensure complete digestion to nucleosides.

-

The reaction is typically carried out in a buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate at 37°C for several hours to overnight.

-

-

LC Separation:

-

Inject the nucleoside mixture onto a reverse-phase C18 column.

-

Separate the nucleosides using a gradient of a polar mobile phase (e.g., water with a small amount of formic acid or ammonium acetate) and a non-polar mobile phase (e.g., acetonitrile (B52724) or methanol).

-

-

MS/MS Detection and Quantification:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).

-

For quantification, use multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated nucleoside) and a specific fragment ion (typically the protonated base) for each nucleoside.

-

Create a standard curve using known concentrations of authentic modified and unmodified nucleoside standards to achieve absolute quantification.[14]

-

B. Transcriptome-Wide Mapping of Modified Nucleosides

1. Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq or m6A-seq)

MeRIP-seq is a widely used antibody-based method to map the locations of m6A across the transcriptome.[15][16][17]

Methodology:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from cells or tissues.

-

Purify mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA to an average size of ~100-200 nucleotides using chemical or enzymatic methods.

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an antibody specific to m6A.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the m6A-containing RNA fragments from the antibody-bead complexes.

-

Prepare a sequencing library from the eluted RNA fragments (IP sample) and an input control sample (a fraction of the fragmented RNA that did not undergo IP).

-

-

High-Throughput Sequencing and Data Analysis:

-

Sequence the IP and input libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify m6A peaks by identifying regions with a significant enrichment of reads in the IP sample compared to the input control.

-

2. Pseudouridine Sequencing (Pseudo-seq)

Pseudo-seq utilizes the chemical reactivity of pseudouridine with CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate) to identify its location.[18][19]

Methodology:

-

RNA Isolation and CMC Treatment:

-

Isolate total RNA or poly(A)+ RNA.

-

Treat the RNA with CMC, which forms a bulky adduct on pseudouridine residues.

-

-

Alkaline Treatment:

-

Subject the CMC-treated RNA to alkaline conditions (e.g., sodium carbonate buffer, pH 10.4). This removes the CMC adducts from uridine (B1682114) and guanosine (B1672433) but not from pseudouridine.

-

-

RNA Fragmentation and Library Preparation:

-

Fragment the RNA to the desired size.

-

Perform reverse transcription. The CMC adduct on pseudouridine blocks the reverse transcriptase, leading to truncation of the cDNA one nucleotide 3' to the modified base.

-

Ligate adapters and prepare a sequencing library from the truncated cDNA fragments. A control library is prepared from untreated RNA.

-

-

High-Throughput Sequencing and Data Analysis:

-

Sequence both the CMC-treated and control libraries.

-

Align the reads to the reference genome/transcriptome.

-

Identify pseudouridine sites by locating positions with a significant accumulation of reverse transcription stops in the CMC-treated sample compared to the control.

-

IV. Functional Consequences: Modified Nucleosides in Cellular Signaling

RNA modifications are not merely static decorations; they are key players in the dynamic regulation of cellular signaling pathways.

A. N6-methyladenosine (m6A) in Signal Transduction

m6A has emerged as a critical regulator of major signaling pathways implicated in development, cancer, and other diseases.

1. TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a crucial role in cell growth, differentiation, and apoptosis. m6A modification has been shown to be intricately linked to this pathway. For example, upon TGF-β stimulation, the m6A methyltransferase complex can be recruited to specific transcripts, leading to their methylation and subsequent degradation, thereby influencing cell fate decisions.

2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several studies have demonstrated that m6A regulators can be downstream targets of this pathway, and in turn, m6A modifications can modulate the expression of key components of this pathway, creating a complex regulatory feedback loop.[20][21]

B. Pseudouridylation and its Molecular Consequences

Pseudouridylation can alter the structural and functional properties of RNA, impacting processes like translation and mRNA stability.

Molecular Consequences of Pseudouridylation:

-

Enhanced RNA Stability: The additional hydrogen bond donor in pseudouridine can increase the rigidity of the sugar-phosphate backbone, leading to enhanced base stacking and increased stability of RNA secondary structures.[22]

-

Altered Protein-RNA Interactions: The presence of pseudouridine can either enhance or weaken the binding of RNA-binding proteins (RBPs), thereby modulating various aspects of RNA metabolism.

-

Modulation of Translation: Pseudouridylation within the coding sequence of an mRNA can affect the speed and accuracy of translation by the ribosome. It has been shown to cause translational readthrough of stop codons.[7]

V. Experimental and Logical Workflows

Visualizing the workflows of key experimental techniques and logical relationships helps in understanding the complex processes involved in studying RNA modifications.

Workflow for MeRIP-seq:

Logical Relationship of m6A "Writers," "Erasers," and "Readers":

VI. Conclusion and Future Perspectives

The discovery of modified nucleosides has unveiled a new dimension of gene regulation, transforming our understanding of RNA biology. The epitranscriptome is no longer a niche field but a central area of research with profound implications for human health and disease. For drug development professionals, the enzymes that write, erase, and read these modifications represent a promising new class of therapeutic targets. As technologies for detecting and quantifying RNA modifications continue to advance, we can expect to uncover even more intricate layers of this regulatory code. The future of epitranscriptomics holds the promise of novel diagnostic markers, therapeutic strategies, and a deeper understanding of the fundamental principles of life.

References

- 1. youtube.com [youtube.com]

- 2. Function and detection of 5-methylcytosine in eukaryotic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Hidden codes in mRNA: Control of gene expression by m6A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudouridine profiling reveals regulated mRNA pseudouridylation in yeast and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the timeline of gene expression: A pseudotemporal trajectory analysis of single-cell RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative sequencing using BID-seq uncovers abundant pseudouridines in mammalian mRNA at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments, opportunities, and challenges in the study of mRNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m6A RNA modifications are measured at single-base resolution across the mammalian transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]

- 18. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MODOMICS - Database Commons [ngdc.cncb.ac.cn]

- 20. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

A Technical Guide to the Function of Dihydrouridine in Translational Fidelity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Dihydrouridine (D), a universally conserved post-transcriptional modification of tRNA, plays a critical, albeit complex, role in protein synthesis. Formed by the reduction of uridine (B1682114) by NADPH-dependent Dihydrouridine Synthases (Dus), this modification is predominantly found in the D-loop of tRNAs.[1][2][3] Unlike most other modifications that stabilize RNA structure, dihydrouridine's unique non-planar, non-aromatic nucleobase introduces local flexibility into the tRNA molecule.[3][4] It achieves this by destabilizing the rigid C3'-endo ribose conformation typical of A-form helices and promoting a more flexible C2'-endo state.[5] This increased conformational dynamism is crucial for the correct folding of the tRNA's L-shaped tertiary structure and its subsequent interactions within the ribosome.[6] While not directly involved in codon-anticodon pairing at the wobble position, dihydrouridine's influence on the overall tRNA structure indirectly impacts translational fidelity by modulating translation speed, ensuring proper tRNA binding in the ribosomal A and P sites, and contributing to the maintenance of the correct reading frame.[7] Recent evidence also points to its presence and functional roles in mRNA, further expanding its regulatory significance in gene expression.[8][9][10] This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to dihydrouridine's function in translation.

The Enzymatic Synthesis of Dihydrouridine

Dihydrouridine is synthesized from uridine through the enzymatic reduction of the C5-C6 double bond of the uracil (B121893) base.[2] This reaction is catalyzed by a conserved family of flavoenzymes known as dihydrouridine synthases (Dus).[1][11] The process is dependent on NADPH as a hydride source, which first reduces the enzyme-bound flavin mononucleotide (FMN) cofactor to FMNH⁻.[3][12] The reduced flavin then transfers a hydride to the uridine base to form dihydrouridine.[3][11] Different Dus enzymes exhibit specificity for different uridine positions within the tRNA molecule, such as positions 16, 17, 20, 20a, and 47.[2][13][14]

Structural Impact of Dihydrouridine on tRNA

The primary role of dihydrouridine is to modulate the structural and dynamic properties of the tRNA molecule. Its impact is a direct consequence of the saturation of the C5-C6 bond in the uracil ring.

Enhanced Conformational Flexibility

The reduction of the uracil ring results in a non-planar, puckered conformation that disrupts the base-stacking interactions that stabilize helical RNA structures. This disruption has a profound effect on the sugar-phosphate backbone. Nuclear Magnetic Resonance (NMR) studies have shown that dihydrouridine significantly destabilizes the C3'-endo sugar pucker, which is characteristic of stable A-form helices, and instead promotes the more flexible C2'-endo conformation.[15][5] This shift increases the local flexibility of the tRNA backbone, particularly within the D-loop.[4][5] This inherent flexibility is thought to be an evolutionary adaptation, with tRNAs from psychrophilic (cold-loving) organisms containing higher levels of dihydrouridine to maintain functional tRNA structure at low temperatures.[2][3]

Contribution to tRNA Tertiary Structure

While seemingly destabilizing, the flexibility imparted by dihydrouridine is essential for the tRNA to achieve its proper three-dimensional L-shaped structure.[6] The D-loop, named for its high content of dihydrouridine, engages in crucial tertiary interactions with the T-loop (TΨC loop).[2][14] The flexibility within the D-loop facilitates this "kissing loop" interaction, which is fundamental to stabilizing the overall tRNA fold.[1][16] Dus enzymes recognize the complete L-shaped structure of tRNAs, suggesting that dihydrouridylation is a key step in tRNA maturation that monitors and reinforces the correct global architecture.[1][2]

Role of Dihydrouridine in Translational Fidelity

Dihydrouridine's influence on translational fidelity is indirect, stemming from its structural effects on the tRNA molecule and its interactions with the ribosome.

Influence on Ribosome Interaction and Translation Speed

The flexibility of the D-modified tRNA is thought to be critical for its proper accommodation and movement through the ribosome's A (aminoacyl), P (peptidyl), and E (exit) sites. While modifications in the anticodon loop directly influence codon recognition, modifications in the tRNA core, like dihydrouridine, ensure the entire molecule is correctly positioned for each step of the elongation cycle.[16][17]

Recent studies using ribosome profiling have revealed that dihydrouridylation can affect the speed of translation.[7] The presence of dihydrouridine on certain mRNAs in fission yeast was shown to slow down ribosome translocation.[7] This modulation of translation speed can be a mechanism for regulating protein expression levels and ensuring proper co-translational folding. For example, the absence of dihydrouridylation on tubulin-encoding mRNA leads to dysregulated protein synthesis and severe defects in meiotic chromosome segregation.[7][10]

Context-Dependent Effects on Translation

The precise effect of dihydrouridine appears to be context-dependent. Early in vitro experiments using synthetic polymers suggested that the presence of dihydrouridine within a codon leads to a significant loss of coding ability and represses translation.[3] However, more recent cellular studies show a more nuanced role. In E. coli, the DusA enzyme, which forms D20, selectively improves translation at several specific codons, suggesting a direct contribution to the function of certain tRNAs on the ribosome.[18] This indicates that rather than being a general inhibitor, dihydrouridine may act to fine-tune protein synthesis for specific transcripts or under particular cellular conditions, such as oxidative stress.[12][19]

Quantitative Data on Dihydrouridine's Function

The functional impact of dihydrouridine has been quantified through various biophysical and genetic experiments. The data below summarizes key findings.

Table 1: Effect of Dihydrouridine Synthase (Dus) Deletion on Total Dihydrouridine Levels in E. coli

| Knockout Strain | Dus Enzyme Specificity | Reduction in Total D Content (%) | Reference |

|---|---|---|---|

| ΔdusA | Modifies U20 and U20a | 55% | [12] |

| ΔdusB | Modifies U17 | 23% | [12] |

| ΔdusC | Modifies U16 | 23% |[12] |

Table 2: Biophysical and Translational Effects of Dihydrouridine

| Parameter | Observation | Quantitative Value | Reference |

|---|---|---|---|

| Ribose Conformation | Equilibrium constant (Keq = [C2'-endo]/[C3'-endo]) for Dp vs. Up at 25°C. | Keq increases from 0.85 (Up) to 2.08 (Dp). | [15] |

| Thermodynamic Stability | Stabilization of C2'-endo conformation in Dp compared to Up. | ΔH = 1.5 kcal/mol. | [5] |

| In Vitro Translation | Loss of Phenylalanine incorporation from a UUU-containing ribopolymer. | Up to 60% loss with 4.2% D content. | [3] |

| Cellular D Levels | Decrease in total tRNA D content in E. coli treated with paraquat (B189505) (0.3 mM). | 28% reduction. | [12] |

| Mapping Efficiency | T→C mutation rate at reduced D sites using the CRACI method. | ~96% |[20] |

Key Experimental Protocols

The study of dihydrouridine relies on a combination of biochemical, genetic, and sequencing-based approaches.

Protocol: Transcriptome-Wide Mapping of Dihydrouridine (D-Seq)

This method identifies dihydrouridine sites at single-nucleotide resolution based on the chemical reactivity of the modified base.[9][10]

-

RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., poly(A)+ mRNA) from both wild-type (WT) cells and a DUS knockout (KO) strain.

-

Chemical Treatment: Treat the RNA with sodium borohydride (B1222165) (NaBH₄). This chemical reduces dihydrouridine (D) to tetrahydrouridine (B1681287).[10]

-

Reverse Transcription (RT): Perform reverse transcription on the treated RNA. The resulting tetrahydrouridine adduct acts as a block, causing the reverse transcriptase to terminate prematurely at the position +1 relative to the modification site.[9][10]

-

Library Preparation & Sequencing: Prepare cDNA libraries from the RT products and perform high-throughput sequencing to map the 3' ends of the cDNA fragments.

-

Data Analysis: Align sequencing reads to the reference transcriptome. Identify sites with a significant pileup of RT stops in the WT sample that are absent or greatly reduced in the DUS KO sample. These differential stop signals correspond to the locations of dihydrouridine.[10]

Protocol: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying the absolute levels of modified nucleosides in an RNA sample.[12]

-

RNA Isolation and Digestion: Isolate total tRNA from cells. Digest the purified tRNA down to single nucleosides using a cocktail of enzymes (e.g., nuclease P1 followed by phosphodiesterase I and alkaline phosphatase).

-

Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), typically with a reverse-phase C18 column. Dihydrouridine is less hydrophobic than uridine and will have a shorter retention time.[12]

-

Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS). Monitor the specific mass-to-charge (m/z) transitions for dihydrouridine and canonical nucleosides (e.g., adenosine, guanosine, cytidine, uridine) for accurate identification and quantification.

-

Quantification: Calculate the amount of dihydrouridine relative to the amount of one or more canonical nucleosides by integrating the areas under the respective chromatographic peaks.

Protocol: Polysome Profiling

This technique is used to analyze tRNAs that are actively engaged in translation.[12][21]

-

Cell Lysis: Lyse cells under conditions that preserve ribosome-mRNA complexes, typically in the presence of a translation inhibitor like cycloheximide.

-

Sucrose (B13894) Gradient Ultracentrifugation: Layer the cell lysate onto a continuous sucrose gradient (e.g., 10-50%) and centrifuge at high speed. This separates cellular components by size and density.

-

Fractionation: Collect fractions from the gradient while monitoring absorbance at 260 nm. The resulting profile will show peaks corresponding to free ribosomal subunits, monosomes, and polysomes (multiple ribosomes on a single mRNA).

-

RNA Extraction: Isolate RNA from the polysome-containing fractions. This RNA population is enriched for mRNAs and tRNAs that were actively participating in translation at the time of cell lysis.

-

Downstream Analysis: Analyze the extracted tRNA for dihydrouridine content using LC-MS/MS or sequencing methods to determine the modification status of the translationally active tRNA pool.[12]

Conclusion and Future Directions

Dihydrouridine is a fundamental RNA modification that exerts its influence on translational fidelity primarily by imparting structural flexibility to the tRNA molecule. This flexibility is not a defect but a crucial feature that ensures correct tRNA folding, facilitates essential tertiary interactions, and allows for proper accommodation within the dynamic ribosomal machinery. While its direct impact on codon reading is minimal, its role in modulating translation speed and efficiency for specific transcripts highlights a sophisticated layer of gene expression regulation. The recent discovery of dihydrouridine in mRNA opens up new avenues of research into its potential roles in splicing, mRNA stability, and translational control beyond the realm of tRNA.[9][10] Future work for researchers and drug development professionals should focus on elucidating the specific "readers" that may recognize D-modified RNA, understanding how Dus enzyme activity is regulated in response to cellular stress and disease states, and exploring the therapeutic potential of targeting Dus enzymes in pathologies like cancer where dihydrouridine levels are often elevated.[2][20]

References

- 1. pnas.org [pnas.org]

- 2. Molecular basis of dihydrouridine formation on tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Conformational flexibility in RNA: the role of dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. lafontainelab.com [lafontainelab.com]

- 8. Dihydrouridine in the Transcriptome: New Life for This Ancient RNA Chemical Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 10. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolism Meets Translation: Dietary and Metabolic Influences on tRNA Modifications and Codon Biased Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The tRNA dihydrouridine synthase DusA has a distinct mechanism in optimizing tRNAs for translation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 19. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 20. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential redox sensitivity of tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrouridine Synthase (Dus) Enzyme Families and Their Evolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a ubiquitous modified nucleoside in transfer RNA (tRNA), plays a crucial role in maintaining tRNA structure and function. The synthesis of dihydrouridine from uridine (B1682114) is catalyzed by a conserved family of flavoenzymes known as dihydrouridine synthases (Dus). These enzymes are found across all domains of life and are classified into distinct families based on their sequence and substrate specificity. Dysregulation of Dus enzyme activity and altered dihydrouridine levels have been implicated in various human diseases, including cancer and neurodegenerative disorders, making them promising targets for therapeutic intervention. This technical guide provides a comprehensive overview of the Dus enzyme families, their evolutionary relationships, catalytic mechanisms, and roles in cellular processes. Furthermore, it offers detailed experimental protocols for the characterization of Dus enzymes and a summary of available quantitative data to facilitate further research and drug development in this field.

Introduction to Dihydouridine and Dus Enzymes

Dihydrouridine is a post-transcriptional modification formed by the reduction of the C5-C6 double bond of uridine residues in RNA, primarily tRNA.[1][2] This modification disrupts the planarity of the uracil (B121893) base, leading to increased conformational flexibility of the RNA backbone.[3][4] This flexibility is thought to be important for the proper folding and function of tRNA molecules.[4] The enzymes responsible for this modification are the dihydrouridine synthases (Dus), a family of NADPH-dependent flavoproteins that utilize a flavin mononucleotide (FMN) cofactor to catalyze the reduction of uridine.[5][6]

Dus Enzyme Families: Classification and Distribution

Phylogenetic analyses have classified Dus enzymes into several distinct families, each with characteristic substrate specificities.[6] These families are broadly distributed across the three domains of life: Bacteria, Archaea, and Eukarya.

Table 1: Major Dihydrouridine Synthase (Dus) Enzyme Families and their Characteristics

| Family | Domain | Primary Substrate Position(s) in tRNA | Key Features |

| DusA | Bacteria | U20, U20a | One of the three major bacterial Dus families.[7] |

| DusB | Bacteria | U17 | Considered the ancestral bacterial Dus enzyme.[8] |

| DusC | Bacteria | U16 | Exhibits specificity for a single uridine position.[8] |

| Dus1 | Eukarya | U16, U17 | A dual-specific eukaryotic Dus.[9] |

| Dus2 | Eukarya | U20 | Implicated in cancer and neurodegenerative diseases.[1][10] |

| Dus3 | Eukarya | U47 (variable loop) | Considered the ancestral eukaryotic Dus enzyme. |

| Dus4 | Eukarya | U20a, U20b | Another dual-specific eukaryotic Dus.[9] |

| Archaeal Dus | Archaea | Various | A distinct family of Dus enzymes found in Archaea. |

Evolution of Dihydrouridine Synthases

The evolutionary history of Dus enzymes suggests a complex pattern of gene duplication and divergence. It is proposed that an ancestral Dus enzyme existed in the Last Universal Common Ancestor (LUCA). In bacteria, DusB is considered the ancestral enzyme from which DusA and DusC likely arose through gene duplication events.[8] Similarly, in eukaryotes, Dus3 is thought to be the ancestral enzyme that gave rise to the other eukaryotic Dus families. The diversification of Dus enzymes has led to the evolution of distinct substrate specificities, allowing for precise modification of different uridine residues within the tRNA molecule.

References

- 1. Interaction of human tRNA-dihydrouridine synthase-2 with interferon-induced protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional redundancy in tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Sequence- and Structure-Specific tRNA Dihydrouridylation by hDUS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Impact of Dihydrouridine on tRNA D-Loop Flexibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a post-transcriptionally modified uridine (B1682114), is a prevalent modification in the D-loop of transfer RNA (tRNA) across all domains of life. Its unique non-aromatic and non-planar structure imparts significant conformational flexibility to the tRNA molecule. This technical guide provides an in-depth analysis of the structural impact of dihydrouridine on the tRNA D-loop, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing the associated molecular pathways and workflows. Understanding the nuanced effects of this modification is critical for research into tRNA function, protein synthesis fidelity, and the development of novel therapeutics targeting these processes.

Introduction: The Significance of Dihydrouridine in tRNA Structure

Transfer RNA molecules are central to protein synthesis, acting as adaptors between mRNA codons and their corresponding amino acids. The precise three-dimensional structure of tRNA is crucial for its function, and this structure is fine-tuned by a variety of post-transcriptional modifications. Among these, dihydrouridine (D) is one of the most common, particularly within the D-loop, a region critical for the correct folding and stability of the entire tRNA molecule.[1][2]

The conversion of uridine to dihydrouridine involves the enzymatic reduction of the C5-C6 double bond in the uracil (B121893) ring, a reaction catalyzed by a family of enzymes known as dihydrouridine synthases (Dus).[2] This seemingly simple modification has profound structural consequences. The saturation of the uracil ring disrupts its planarity, preventing the base from participating in the stabilizing base-stacking interactions that are fundamental to the rigidity of nucleic acid helices.[3] This disruption introduces a localized increase in the flexibility of the polynucleotide chain, particularly within the D-loop.[4]

Furthermore, the ribose sugar of dihydrouridine preferentially adopts a C2'-endo conformation, in contrast to the C3'-endo pucker typically associated with A-form helical RNA.[3] This conformational preference further contributes to the destabilization of the rigid helical structure and enhances the dynamic nature of the D-loop.[3] The increased flexibility imparted by dihydrouridine is thought to be essential for the proper folding of the tRNA into its functional L-shaped tertiary structure and for its interactions with other components of the translational machinery.

Quantitative Analysis of Dihydrouridine's Impact

While the qualitative effects of dihydrouridine on tRNA structure are well-established, quantitative data providing a direct comparison between dihydrouridine-containing and unmodified tRNAs are not extensively compiled in the literature. However, studies on dihydrouridine monophosphate (Dp) and short oligonucleotides containing dihydrouridine offer valuable insights into the thermodynamic consequences of this modification.

One study reported that the lack of dihydrouridine at position 20a in E. coli tRNASer led to a decrease in the melting temperature (Tm), suggesting that in some contexts, the increased flexibility can paradoxically contribute to the overall stability of the tertiary structure.[5] However, specific Tm values for a direct comparison are not consistently reported in a tabular format across the literature. Similarly, while molecular dynamics simulations have been employed to study tRNA flexibility, readily available tables comparing root-mean-square deviation (RMSD) values for the D-loop with and without dihydrouridine are scarce.

The most direct quantitative data comes from NMR studies on the conformational equilibrium of the ribose sugar.

Table 1: Thermodynamic Parameters for Ribose Conformer Interconversion at 25°C [3]

| Compound | Keq ([C2'-endo]/[C3'-endo]) | ΔH (kcal/mol) for C2'-endo Stabilization (relative to Up) |

| Uridine monophosphate (Up) | 0.85 | - |

| Dihydrouridine monophosphate (Dp) | 2.08 | 1.5 |

| ApUpA (U residue) | - | - |

| ApDpA (D residue) | 10.8 | 5.3 |

| ApDpA (5'-terminal A) | 1.35 | 3.6 |

Note: A higher Keq indicates a greater preference for the more flexible C2'-endo conformation. A positive ΔH indicates that the C2'-endo form is thermodynamically favored.

Experimental Protocols

Investigating the structural and functional impact of dihydrouridine on tRNA requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of Unmodified and Dihydrouridine-Containing tRNA

3.1.1. In Vitro Transcription of Unmodified tRNA

This protocol allows for the production of tRNA transcripts that lack any post-transcriptional modifications.

-

Template Preparation: A DNA template encoding the tRNA of interest under the control of a T7 promoter is generated by PCR or synthesized as a double-stranded DNA fragment.

-

Transcription Reaction: The transcription reaction is assembled in a total volume of 50 µL containing:

-

1 µg of DNA template

-

1X Transcription Buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl2, 1 mM spermidine, 5 mM DTT)

-

4 mM each of ATP, GTP, CTP, and UTP

-

10 units of RNase inhibitor

-

50 units of T7 RNA polymerase

-

-

Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, 1 µL of RNase-free DNase I is added, and the mixture is incubated at 37°C for 15 minutes.

-

Purification: The transcribed tRNA is purified by phenol:chloroform extraction followed by ethanol (B145695) precipitation or by using a commercial RNA purification kit. The purified tRNA is then resolved on a denaturing polyacrylamide gel, the corresponding band is excised, and the tRNA is eluted from the gel.

3.1.2. Isolation of Dihydrouridine-Containing tRNA from Cells

This protocol allows for the purification of mature, fully modified tRNA from cellular sources.

-

Cell Lysis: Harvested cells (e.g., E. coli or yeast) are resuspended in a lysis buffer (e.g., 50 mM sodium acetate (B1210297) pH 5.0, 10 mM MgCl2) and lysed by methods such as sonication or French press.

-

Phenol Extraction: An equal volume of acid phenol:chloroform (pH 4.5) is added to the cell lysate. The mixture is vortexed vigorously and centrifuged to separate the phases. The aqueous phase containing the RNA is collected.

-

Ethanol Precipitation: The RNA is precipitated from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. The mixture is incubated at -20°C overnight and then centrifuged to pellet the RNA.

-

tRNA Enrichment: The total RNA pellet is resuspended in a high-salt buffer (e.g., 1 M NaCl) to selectively precipitate high molecular weight RNA, leaving the smaller tRNAs in solution. The supernatant is collected, and the tRNA is precipitated with ethanol.

-

Purification: The crude tRNA can be further purified by anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography to obtain a highly pure tRNA fraction.

Biophysical Characterization

3.2.1. NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique to probe the structure and dynamics of tRNA in solution.

-

Sample Preparation: Purified tRNA (unmodified or modified) is dissolved in NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1 mM EDTA) in 90% H2O/10% D2O to a final concentration of 0.5-1.0 mM.

-

Data Acquisition: 1D and 2D NMR spectra (e.g., 1H-1H NOESY, 1H-15N HSQC for labeled samples) are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Spectral Analysis: Imino proton signals in the 1D 1H spectrum provide information on base pairing and tertiary structure. NOESY spectra are used to assign proton resonances and identify through-space interactions to determine the three-dimensional structure. Chemical shift perturbations between the unmodified and dihydrouridine-containing tRNA can reveal localized conformational changes.

3.2.2. UV-Melting for Thermodynamic Stability

UV-melting experiments are used to determine the melting temperature (Tm) and thermodynamic parameters of tRNA folding.

-

Sample Preparation: Purified tRNA is diluted to a concentration of 1-5 µM in a buffer of choice (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 5 mM MgCl2, pH 7.0).

-

Data Collection: The absorbance of the tRNA solution at 260 nm is monitored as a function of temperature using a spectrophotometer equipped with a temperature controller. The temperature is typically ramped from 20°C to 95°C at a rate of 1°C/minute.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the tRNA is unfolded, which corresponds to the midpoint of the sigmoidal melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve.

3.2.3. Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics of tRNA.

-

System Setup: An initial atomic model of the tRNA (with and without dihydrouridine) is generated based on crystal structures or homology modeling. The tRNA is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water) and counterions to neutralize the system.

-

Force Field: An appropriate force field for nucleic acids (e.g., AMBER, CHARMM) is chosen. Parameters for the dihydrouridine residue may need to be specifically developed or validated.

-

Simulation Protocol: The system is first energy-minimized to remove steric clashes. This is followed by a gradual heating of the system to the desired temperature (e.g., 300 K) and an equilibration phase. Finally, a production simulation is run for an extended period (nanoseconds to microseconds).

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate structural and dynamic properties, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of sugar pucker conformations and base stacking interactions.

Visualizing the Impact of Dihydrouridine

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of dihydrouridine's role in tRNA.

Caption: Enzymatic synthesis of dihydrouridine in tRNA by Dus enzymes.

Caption: Workflow for studying the impact of dihydrouridine on tRNA.

Caption: Structural and functional consequences of dihydrouridine modification.

Conclusion and Future Directions

The presence of dihydrouridine in the D-loop of tRNA is a key determinant of its structural flexibility and, consequently, its biological function. The non-planar nature of the modified base and its preference for the C2'-endo sugar conformation disrupt the canonical A-form helical structure, leading to a more dynamic D-loop. This localized flexibility is crucial for the proper tertiary folding of tRNA and its interactions with the ribosome and other proteins involved in translation.

While the qualitative impact of dihydrouridine is well-understood, there is a need for more comprehensive quantitative studies that directly compare the biophysical properties of dihydrouridine-containing tRNAs with their unmodified counterparts. Such studies, providing detailed thermodynamic and structural data, will be invaluable for refining our models of tRNA function and for informing the design of novel therapeutic strategies that target tRNA-mediated processes. Future research should also focus on elucidating the specific roles of dihydrouridine in different tRNA species and under various cellular conditions to fully appreciate the regulatory complexity imparted by this subtle yet significant RNA modification.

References

dihydrouridine levels in different organisms and tissues

An In-depth Technical Guide to Dihydrouridine Levels in Diverse Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrouridine (D) is a structurally unique, post-transcriptionally modified nucleoside found in transfer RNA (tRNA) across all domains of life and, as recent evidence suggests, in messenger RNA (mRNA) and other non-coding RNAs in eukaryotes.[1][2][3][4] Formed by the enzymatic reduction of uridine (B1682114), its non-planar and non-aromatic ring structure imparts significant conformational flexibility to the RNA backbone, disrupting canonical base stacking and influencing RNA folding.[5][6][7][8] This guide provides a comprehensive overview of dihydrouridine levels across various organisms and tissues, details the precise experimental protocols for its quantification and mapping, and explores its emerging roles in cellular processes and disease, including carcinogenesis.[2][9]

Quantitative Dihydrouridine Levels Across Organisms and Tissues

The abundance of dihydrouridine varies significantly across different species and RNA types. It is one of the most prevalent modifications in tRNA, second only to pseudouridine.[1][6] In contrast, its presence in mRNA is rare and occurs at a very low stoichiometry.[1] Environmental factors, such as temperature, also influence D levels, with psychrophilic (cold-adapted) organisms exhibiting significantly higher concentrations in their tRNAs compared to their mesophilic and thermophilic counterparts, likely as a mechanism to maintain RNA flexibility at low temperatures.[6][9][10][11]

Dihydrouridine Levels in Prokaryotes

The tables below summarize the mole percent and number of dihydrouridine residues per RNA molecule in various bacterial species. Data is primarily derived from studies on Escherichia coli and Mycoplasma capricolum.

Table 1: Dihydrouridine (D) Quantification in E. coli

| RNA Type | Mole % D | Residues per Molecule | Reference |

|---|---|---|---|

| Unfractionated tRNA | 1.79% | 1.4 | [12][13] |

| 23S rRNA | 0.0396% | 1.1 | [12][13] |

| tRNASer(VGA) | Not Reported | 2.03 | [12][13] |

| tRNAThr(GGU) | Not Reported | 2.84 |[12][13] |

Table 2: Dihydrouridine (D) Content in E. coli Dihydrouridine Synthase (Dus) Mutants

| Strain | D Residues per tRNA | Reference |

|---|---|---|

| Wild Type | ~1.5 | [11] |

| ΔdusA Mutant | 0.6 | [11] |

| ΔdusB Mutant | 0.9 | [11] |

| ΔdusC Mutant | 1.3 |[11] |

Table 3: Dihydrouridine (D) Site Distribution in Mycoplasma capricolum tRNAs

| D-site Position | Number of tRNAs Modified | Reference |

|---|---|---|

| D20 | 17 | [11] |

| D17 | 13 | [11] |

| D20a | 11 |[11] |

Dihydrouridine Levels in Eukaryotes

In eukaryotes, dihydrouridine is ubiquitous in tRNA and has been identified in mRNA, although at much lower levels. Elevated D levels have been consistently observed in cancerous tissues.[2][9]

Table 4: Dihydrouridine (D) Distribution in Eukaryotic Organisms

| Organism/Tissue | RNA Type | Finding | Reference |

|---|---|---|---|

| Yeast (S. cerevisiae) | tRNA | At least one D modification in every sequenced tRNA; most have ≥2. | [14] |

| Yeast (S. cerevisiae) | mRNA | ~130 distinct D sites identified. | [7] |

| Mouse (Embryonic Stem Cells) | Cytoplasmic tRNA | D modifications located at positions 16, 17, 20, 20a, 20b, and 47. | [1] |

| Human | mRNA | Present but rare and at very low stoichiometry; 112 sites identified. | [1][7] |

| Human (Malignant Tissues) | tRNAPhe | Increased levels compared to normal tissues. | [15] |

| Human (Cancerous Tissues) | General | Generally increased D levels. |[2][9] |

Dihydrouridine in Archaea

Dihydrouridine is characteristically absent from the RNA of most archaea.[12] When present, it is found only in trace amounts.[12] However, similar to bacteria, psychrophilic archaea contain higher levels of D in their tRNA compared to their thermophilic counterparts.[10]

Experimental Protocols

The accurate quantification and mapping of dihydrouridine require specialized techniques capable of distinguishing it from the canonical uridine. Isotope-dilution mass spectrometry provides precise quantification, while next-generation sequencing-based methods enable transcriptome-wide mapping.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of nucleoside modifications.[12][13] The method relies on stable isotope dilution for high precision and sensitivity, requiring less than 1 µg of tRNA for analysis.[12]

Protocol Steps:

-

RNA Hydrolysis: Total RNA is enzymatically digested to its constituent nucleosides. This is typically achieved using a combination of nuclease P1, followed by snake venom phosphodiesterase and/or alkaline phosphatase.[13][16][17]

-

Isotope Dilution: A known quantity of isotopically labeled internal standards, specifically [1,3-¹⁵N₂]dihydrouridine and [1,3-¹⁵N₂]uridine, is added to the nucleoside mixture.[12][13][16]

-

HPLC Separation: The nucleoside mixture is separated using reverse-phase high-performance liquid chromatography (HPLC), typically on a C18 column.[18] A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used for elution.[16][18] Dihydrouridine elutes earlier than uridine due to its altered hydrophobicity.[18]

-

MS/MS Detection: The eluate is directed into a tandem mass spectrometer. Quantification is performed using selected ion monitoring (SIM) to measure the signal intensity of the protonated molecular ions for the analyte and its corresponding stable isotope-labeled internal standard.[12][16]

-

Data Analysis: The concentration of dihydrouridine in the original sample is calculated by comparing the peak area ratio of the unlabeled (endogenous) nucleoside to the labeled internal standard against a pre-established calibration curve.[16][19]

Transcriptome-Wide Mapping by D-Seq and Rho-Seq

Methods like D-Seq and Rho-Seq have been developed to map dihydrouridine sites across the transcriptome.[5][6][7] Both rely on the chemical reactivity of the dihydrouridine ring.

General Protocol:

-

Chemical Modification: RNA is treated with sodium borohydride (B1222165) (NaBH₄).[5][7] This reduces the dihydrouridine ring, creating a structure that can be detected during reverse transcription.

-

Detection via Reverse Transcription:

-

In D-Seq , the reduced base (tetrahydrouridine) causes the reverse transcriptase enzyme to stall and dissociate, leaving a truncated cDNA product.[5][7]

-

In Rho-Seq , a bulky rhodamine molecule is covalently attached to the reduced base, which serves as a robust block to the reverse transcriptase.[6][7]

-

-

Library Preparation and Sequencing: The resulting cDNA fragments are converted into a library for next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped back to the reference transcriptome. An accumulation of cDNA 3'-ends at a specific nucleotide position, which is absent in control samples (e.g., from DUS knockout cells), indicates a dihydrouridine site.[7]

Cellular Synthesis and Functional Implications

Dihydrouridine is not incorporated during transcription but is synthesized post-transcriptionally by a conserved family of flavoenzymes known as dihydrouridine synthases (DUS).[1][2][20] These enzymes utilize NADPH as a hydride source to reduce a flavin mononucleotide (FMN) cofactor, which in turn reduces a specific uridine residue on the target RNA.[2][21][22]

Dihydrouridine Synthases (DUS)

Distinct DUS enzymes are responsible for modifying specific uridine sites.

-

Bacteria: Possess three main enzymes, DusA, DusB, and DusC, with non-overlapping specificities for different positions in the D-loop.[1][11][23]

-

Eukaryotes: Contain four homologs (DUS1-4).[1] In yeast, Dus1 modifies U16/17, Dus2 modifies U20, Dus3 modifies U47 (in the variable loop), and Dus4 modifies U20a/20b.[1][23] Mammalian DUS enzymes have similar site specificities.[1] DUS2L has been identified as the writer protein for human mitochondrial tRNAs.[1]

Functional Roles and Signaling

The structural impact of dihydrouridine—imparting local flexibility—underpins its diverse cellular functions.

-

RNA Structure and Stability: By disrupting base stacking, D modification introduces flexibility into the RNA structure.[8] This is crucial for the proper folding and stability of tRNAs, and tRNAs lacking D can be subject to rapid degradation.[11]

-

mRNA Processing and Translation: The discovery of D in mRNA has opened new avenues of investigation. Evidence suggests D is required for the proper splicing of certain introns.[5][7] Its role in translation appears to be transcript-specific, with some reports indicating it can suppress protein synthesis from specific mRNAs, while other studies show no effect.[5][7]

-

Role in Disease: Overexpression of the human DUS2 enzyme (hDUS2) and elevated dihydrouridine levels are associated with pulmonary carcinogenesis and worse patient outcomes.[2][6][15] Furthermore, hDUS2 has been shown to interact with and inhibit the interferon-induced protein kinase R (PKR), a critical component of cellular stress and antiviral signaling pathways.[24] This interaction suggests a role for dihydrouridine metabolism in modulating cellular responses to stress and viral infection.

Conclusion and Future Directions

Dihydrouridine is a widespread and functionally significant RNA modification. While its role in providing tRNA flexibility is well-established, its presence on mRNA and its implications for splicing, translation, and human diseases like cancer represent an exciting frontier in epitranscriptomics. The continued application of high-sensitivity analytical methods like LC-MS/MS and advanced sequencing techniques will be critical for fully elucidating the dihydrouridine landscape and deciphering its complex regulatory roles in gene expression. This knowledge is paramount for drug development professionals, as DUS enzymes and the pathways they regulate may represent novel therapeutic targets.

References

- 1. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Molecular evolution of dihydrouridine synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 6. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of dihydrouridine formation on tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modomics - A Database of RNA Modifications [genesilico.pl]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]

- 21. tandfonline.com [tandfonline.com]

- 22. DihydrouridinE RNA modification marks: written and erased by the same enzyme | ANR [anr.fr]

- 23. biorxiv.org [biorxiv.org]

- 24. Interaction of human tRNA-dihydrouridine synthase-2 with interferon-induced protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of Dihydrouridine by Dus Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a ubiquitous modified nucleoside found in transfer RNA (tRNA), is synthesized by the evolutionarily conserved family of dihydrouridine synthases (Dus). These flavin-dependent enzymes catalyze the NADPH-dependent reduction of specific uridine (B1682114) residues, playing a crucial role in maintaining tRNA structure and function. Dysregulation of dihydrouridine levels has been implicated in various pathological conditions, including cancer, making Dus enzymes a potential therapeutic target. This technical guide provides an in-depth overview of the enzymatic synthesis of dihydrouridine by Dus enzymes, including their classification, catalytic mechanism, and substrate specificity. Furthermore, it offers detailed experimental protocols for the expression, purification, and functional characterization of Dus enzymes, along with methods for the detection and quantification of dihydrouridine.

Introduction to Dihydrouridine and Dus Enzymes

Dihydrouridine is one of the most common post-transcriptional modifications in tRNA, primarily located in the D-loop, a region named after this modified nucleoside.[1] The reduction of the C5-C6 double bond of uridine by dihydrouridine synthases (Dus) results in a non-planar, flexible structure that disrupts base stacking and increases the conformational flexibility of the tRNA backbone.[2] This flexibility is thought to be important for the proper folding and stability of tRNA, as well as for its interactions with other components of the translational machinery.

Dus enzymes are flavin-dependent oxidoreductases that utilize flavin mononucleotide (FMN) as a cofactor and NADPH as a hydride source.[1][3] They are found in all domains of life and are classified into distinct families based on their sequence homology and substrate specificity.

Classification and Substrate Specificity of Dus Enzymes

Dus enzymes exhibit remarkable specificity for the uridine residues they modify within a tRNA molecule. This specificity is crucial for the precise regulation of tRNA structure and function.

Prokaryotic Dus Enzymes

In bacteria, three main families of Dus enzymes have been identified: DusA, DusB, and DusC.[4] These enzymes have non-overlapping specificities for different uridine positions within the D-loop of tRNA.

-

DusA: Modifies uridine at positions 20 and 20a.[4]

-

DusB: Modifies uridine at position 17.[4]

-

DusC: Modifies uridine at position 16.[4]

Interestingly, some bacteria, like Mycoplasma capricolum, possess a single DusB enzyme that can modify positions 17, 20, and 20a, suggesting an evolutionary consolidation of activities.[4]

Eukaryotic Dus Enzymes

Eukaryotes have four distinct families of Dus enzymes, designated Dus1 through Dus4, which also display specificities for different uridine residues in tRNA.

-

Dus1: Modifies uridines at positions 16 and 17.[5]

-

Dus2: Modifies uridine at position 20.[5]

-

Dus3: Modifies uridine at position 47 in the variable loop.[5]

-

Dus4: Modifies uridines at positions 20a and 20b.[6]

The substrate recognition mechanisms of Dus enzymes are complex and can involve major reorientations of the tRNA substrate to present the target uridine to the active site.[7]

Catalytic Mechanism of Dus Enzymes

The synthesis of dihydrouridine by Dus enzymes proceeds through a two-step mechanism involving a reductive and an oxidative half-reaction.

Reductive Half-Reaction:

-

NADPH binds to the FMN-bound Dus enzyme.

-

A hydride ion is transferred from NADPH to the N5 position of the isoalloxazine ring of FMN, reducing it to FMNH₂.

-

NADP⁺ is released from the enzyme.

Oxidative Half-Reaction:

-

The tRNA substrate binds to the reduced enzyme-FMNH₂ complex.

-

The target uridine residue is positioned in the active site.

-

A hydride is transferred from the N5 of FMNH₂ to the C6 of the uridine base.

-

A proton is transferred from a conserved active site cysteine residue to the C5 of the uridine, completing the reduction of the double bond.

-

The dihydrouridine-modified tRNA is released, and the enzyme-FMN complex is regenerated.

The crystal structure of Thermus thermophilus Dus in complex with tRNA has provided valuable insights into the catalytic mechanism, revealing a covalent intermediate between a conserved cysteine residue and the C5 of the target uridine.[8]

Quantitative Data on Dus Enzyme Activity

The following tables summarize the available quantitative data on the kinetic parameters of Dus enzymes. It is important to note that comprehensive kinetic data for all Dus enzymes across different species and with various tRNA substrates is still an active area of research.

| Enzyme | Organism | Substrate(s) | KM (NADPH) (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference(s) |

| Prokaryotic Dus Enzymes | ||||||

| DusA | Escherichia coli | tRNAPhe | N/A | N/A | N/A | [6] |

| DusB | Mycoplasma capricolum | Bulk tRNA | >15-fold higher than hDus2 | N/A | N/A | [9] |

| DusC | Escherichia coli | Bulk tRNA | N/A | N/A | Low activity, KM difficult to determine | [2] |

| Eukaryotic Dus Enzymes | ||||||

| hDUS2 | Homo sapiens | tRNAVal-CAC | N/A | N/A | N/A | [10] |

N/A: Data not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Dus enzymes.